Phylloquinone Exhibits Two-Fold Higher Coagulation Efficacy than Menaquinone-4 in Vitamin K-Deficient Rat Model
In a vitamin K-deficient rat model, phylloquinone (K1) demonstrated at least two-fold higher efficacy than menaquinone-4 (MK-4) in normalizing coagulation function as measured by Thrombotest values. This difference was consistent across both oral and subcutaneous routes of administration, indicating that the observed efficacy gap is not attributable to differential intestinal absorption [1].
| Evidence Dimension | Coagulation factor synthesis efficacy |
|---|---|
| Target Compound Data | Phylloquinone efficacy normalized Thrombotest values |
| Comparator Or Baseline | Menaquinone-4 (MK-4) |
| Quantified Difference | At least 2-fold higher efficacy for phylloquinone |
| Conditions | Vitamin K-deficient rats (Thrombotest values 5-10% of baseline); oral and subcutaneous administration of varying doses |
Why This Matters
This quantitative efficacy difference validates phylloquinone as the preferred clinical agent for rapid correction of coagulopathy, directly impacting formulation selection for acute care applications.
- [1] Groenen-van Dooren MM, Soute BA, Jie KS, Thijssen HH, Vermeer C. The relative effects of phylloquinone and menaquinone-4 on the blood coagulation factor synthesis in vitamin K-deficient rats. Biochem Pharmacol. 1993;46(3):433-437. doi:10.1016/0006-2952(93)90519-3 View Source
